molecular formula C23H20N2O4 B3859386 2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione

2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione

Cat. No.: B3859386
M. Wt: 388.4 g/mol
InChI Key: IYKXIYDGNWZZMK-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce simpler hydrocarbon structures .

Scientific Research Applications

2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[de]isoquinoline derivatives, such as:

Uniqueness

What sets 2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications .

Properties

IUPAC Name

2-(4-hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-14-13-15(26)5-7-19(14)25-22(27)17-4-2-3-16-20(24-9-11-29-12-10-24)8-6-18(21(16)17)23(25)28/h2-8,13,26H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKXIYDGNWZZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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